Cyclobutyl 4-trifluoromethylphenyl ketone
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Overview
Description
Cyclobutyl 4-trifluoromethylphenyl ketone is a chemical compound with the molecular formula C12H11F3O and a molecular weight of 228.21 g/mol It is characterized by the presence of a cyclobutyl group attached to a 4-trifluoromethylphenyl ketone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutyl 4-trifluoromethylphenyl ketone can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a cyclobutyl boronic acid with a 4-trifluoromethylphenyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 4-trifluoromethylphenyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
Cyclobutyl 4-trifluoromethylphenyl ketone has several applications in scientific research:
Biology: Its unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: It is used in the synthesis of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Cyclobutyl 4-trifluoromethylphenyl ketone involves its interaction with molecular targets through its ketone and trifluoromethyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclobutyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl phenyl ketone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-trifluoromethylphenyl ketone: Lacks the cyclobutyl group, affecting its steric properties and reactivity.
Uniqueness
Cyclobutyl 4-trifluoromethylphenyl ketone is unique due to the combination of the cyclobutyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific applications.
Properties
IUPAC Name |
cyclobutyl-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-6-4-9(5-7-10)11(16)8-2-1-3-8/h4-8H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKVOFYZQVIBRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642541 |
Source
|
Record name | Cyclobutyl[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53342-40-8 |
Source
|
Record name | Cyclobutyl[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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